3'-Rhamnopiericidin A(1)
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Overview
Description
3'-Rhamnopiericidin A(1) is a piericidin rhamnoside from Streptomyces.
Scientific Research Applications
Quorum-Sensing Inhibition
3'-Rhamnopiericidin A, along with Piericidin A1, has been identified as a novel quorum-sensing (QS) inhibitor against Chromobacterium violaceum CV026. QS is a microbial signaling system involved in controlling gene expression related to bioluminescence, biofilm formation, antibiotic biosynthesis, and virulence factor production. The compounds were isolated from Streptomyces sp., and their structures were characterized. Their QS activities against C. violaceum CV026 were determined, highlighting their potential in microbial signaling and control research (Ooka et al., 2013).
Biosurfactant Production and Applications
Rhamnolipids, like 3'-Rhamnopiericidin A, are biosurfactants consisting of rhamnose molecules linked to 3-hydroxyfatty acids. They are recognized for their potential in various industrial applications. The study by Wittgens et al. (2018) on heterologous production of long-chain rhamnolipids showcases the diverse applications of these compounds in industries such as bioremediation, pharmaceuticals, and agriculture, due to their unique physicochemical properties (Wittgens et al., 2018).
Environmental Remediation
Rhamnolipid-based biosurfactants like 3'-Rhamnopiericidin A have been evaluated for environmental applications, such as the removal of heavy metals from aqueous solutions. The research by Abyaneh and Fazaelipoor (2016) demonstrates the effectiveness of rhamnolipids in the flotation removal of chromium from aqueous solutions, indicating their potential in environmental cleanup and management (Abyaneh & Fazaelipoor, 2016).
Radioprotection
The radioprotective properties of Hippophae rhamnoides, containing rhamnolipid components, were explored in a study by Goel et al. (2002). This research suggests that rhamnolipids may have potential applications in protecting against radiation-induced damage, which is significant for medical and scientific fields involving radiation exposure (Goel et al., 2002).
Agricultural and Biomedical Applications
Rhamnolipids are emerging as promising bioactive molecules in agriculture and biomedicine. Their diverse biological functions, lower toxicity, and biodegradability make them attractive for applications in these fields. Research by Chen et al. (2017) outlines the potential of rhamnolipids as antimicrobials, immune modulators, virulence factors, and anticancer agents, highlighting their versatility and importance in future pharmacological and food safety needs (Chen et al., 2017).
properties
CAS RN |
131622-62-3 |
---|---|
Product Name |
3'-Rhamnopiericidin A(1) |
Molecular Formula |
C31H47NO8 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1 |
InChI Key |
ZIBGPNICZWZARG-TWWKIJBXSA-N |
Isomeric SMILES |
C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3'-rhamnopiericidin A(1) 3'-rhamnopiericidin A1 SN-198-C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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